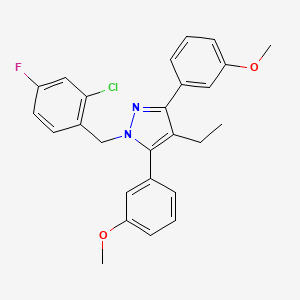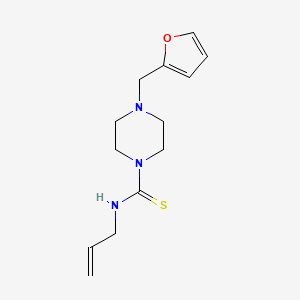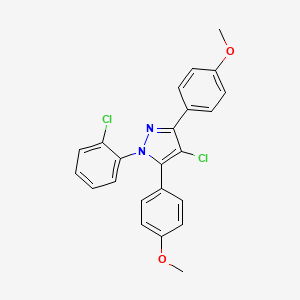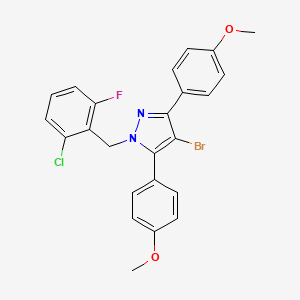![molecular formula C21H24F2N4O3S B14926123 ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B14926123.png)
ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5220~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE is a complex organic compound featuring a difluoromethylated heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the difluoromethylated cyclopentapyrazole core. This is typically achieved through a radical difluoromethylation process . The subsequent steps involve the acylation of the pyrazole ring, followed by the formation of the tricyclic structure through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine
In medicine, ETHYL 4-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ETHYL 4-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound’s tricyclic structure allows it to fit into specific binding sites, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 4-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE
- ETHYL 4-({2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-3-THIA-1-AZATRICYCLO[5.2.2.0~2,6~]UNDECA-2(6),4-DIENE-5-CARBOXYLATE lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and binding affinity, making it a valuable molecule in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H24F2N4O3S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
ethyl 4-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C21H24F2N4O3S/c1-2-30-21(29)16-15-11-6-8-26(9-7-11)20(15)31-19(16)24-14(28)10-27-13-5-3-4-12(13)17(25-27)18(22)23/h11,18H,2-10H2,1H3,(H,24,28) |
Clé InChI |
RSOVNCZHGYIYTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)CN4C5=C(CCC5)C(=N4)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926045.png)
![4-[1-(4-chloropyrazol-1-yl)ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926057.png)
![(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid](/img/structure/B14926062.png)
![11-(furan-2-yl)-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14926080.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926082.png)

![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926089.png)
![6-(furan-2-yl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926091.png)

![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926108.png)
![N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926118.png)


